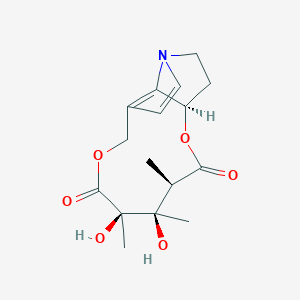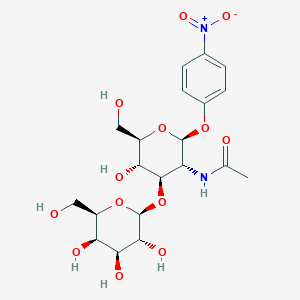
beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P
Descripción general
Descripción
Beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P is a synthetic sugar molecule that is composed of galactose, glucosamine, and an organic nitrate group. It has been studied for its potential applications in the fields of biochemistry and biomedical research. This molecule has been found to have a variety of biochemical and physiological effects that could be useful for research purposes. In
Aplicaciones Científicas De Investigación
Enzymatic Synthesis Applications : β-N-acetyl-D-hexosaminidase from Nocardia orientalis has been used to catalyze the synthesis of β-D-GlcNAc-(1 → 3)-β-D-Gal-(1 → 4)-β-D-GlcNAc-OC6H4NO2-p, among other compounds. This enzymatic process results in the formation of a mixture of trisaccharides, which demonstrates the enzyme's utility in synthesizing complex carbohydrate structures (Murata, Tashiro, Itoh, & Usui, 1997).
Mucin-Type 2 Core Synthesis : A method was established for synthesizing β-D-Gal-(1 → 3)-[β-D-GlcNAc-(1 → 6)]-α-D-GalNAc-OC6H4NO2-p, a carbohydrate unit of the mucin-type 2 core. This synthesis involves N-acetylglucosaminyl transfer and demonstrates the enzyme's specificity and efficiency in creating specific carbohydrate units (Murata, Itoh, & Usui, 1998).
Regioselective Synthesis of Disaccharides : β-D-galactosidase from Bacillus circulans was utilized to synthesize β-D-Gal-(1→4)-β-D-GlcNAc-OC6H4NO2-p and β-D-Gal-(1→6)-β-D-GlcNAc-OC6H4NO2-p. The process involved controlling the concentration of organic solvent in the reaction system, demonstrating the enzyme's ability to produce specific linkages in disaccharides (Usui, Kubota, & Ohi, 1993).
Mimic Units of Mucin-Type Carbohydrate : Enzymes from porcine testes and Bacillus circulans were used to synthesize β-D-Gal-(1→3)-α-D-GalNAc-OC6H4NO2-p and its analogs. This showcases the potential for enzymatic reactions to create mimic units of mucin-type carbohydrates, which are important in various biological processes (Murata, Itoh, Hayakawa, & Usui, 1996).
Substrate Specificity Studies : Research on the substrate specificity of β-D-galactosidase from Aspergillus niger revealed insights into its ability to hydrolyze various saccharides, including β-D-Gal-(1→3)-β-D-Gal-1→OC6H4NO2-p. Such studies contribute to understanding the enzyme's potential applications in carbohydrate synthesis and degradation (Sykes, Abbas, Barlow, & Matta, 1983).
Mecanismo De Acción
Target of Action
The compound, also known as “beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P”, is a tetrasaccharide comprising residues of galactose, N-acetylglucosamine, galactose, and glucose in a linear sequence, all joined by β-linkages
Mode of Action
It is known that the compound interacts with its targets via a (1→3)-glycosidic bond .
Safety and Hazards
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMOOBMAIAWVBW-KDKNCOTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131665 | |
| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57467-13-7 | |
| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57467-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




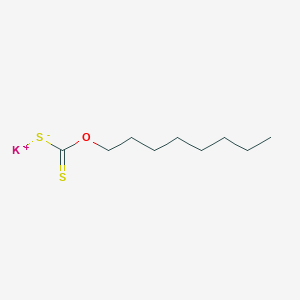
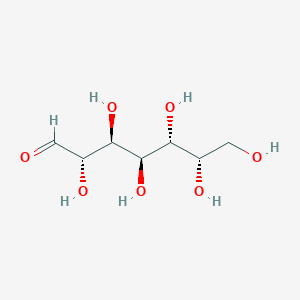
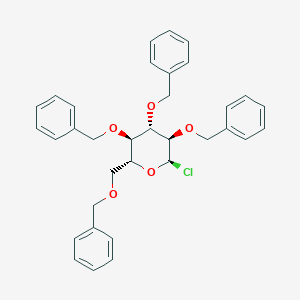
![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)






